UMP-morpholidate

glycobiology chemoenzymatic synthesis nucleotide chemistry

Standard purine nucleotide morpholidates (AMP/GMP) are hydrolyzed by human Hint1, confounding UDP-sugar synthesis in crude lysates. UMP-morpholidate (CAS 27908-36-7, dicyclohexylcarboxamidine salt CAS 24558-91-6) provides the required pyrimidine scaffold with enzymatic stability. - Enables Khorana-Moffatt UDP-sugar synthesis (e.g., UDP-13C6-glucose at 98% yield) - Synthesizes UDP-galactose analogs (Ki 21-34 µM vs. trypanosomal α-galactosyltransferase) - Key intermediate for chemical RNA capping (patent US 12448408) - Typical purity: ≥95-98%; stable at -20°C

Molecular Formula C13H20N3O9P
Molecular Weight 393.29 g/mol
Cat. No. B12422480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMP-morpholidate
Molecular FormulaC13H20N3O9P
Molecular Weight393.29 g/mol
Structural Identifiers
SMILESC1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
InChIInChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1
InChIKeyAJFNOZWHVDTKIH-HJQYOEGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UMP-Morpholidate: UDP-Sugar & RNA Capping


Uridine 5'-monophosphomorpholidate (UMP-morpholidate, CAS 27908-36-7), a key activated nucleotide intermediate, is a phosphoramidate derivative formed by the condensation of uridine monophosphate (UMP) with morpholine [1]. It is a cornerstone reagent in the Khorana-Moffatt phosphoromorpholidate procedure, a classic method for synthesizing uridine diphosphate (UDP)-sugars, which are essential donor substrates for Leloir-type glycosyltransferases [2]. While multiple nucleotide monophosphate morpholidates exist, the uridine base of UMP-morpholidate uniquely positions it for the synthesis of a wide array of UDP-sugars critical to mammalian glycobiology and carbohydrate chemistry [3].

Workflow
Phosphoramidate coupling in Khorana-Moffatt procedure for pyrophosphate bond formation
Selection
Key synthetic intermediate for glycosyltransferase donor substrates (UDP-sugars)
Use Context
Also applicable in chemical RNA capping method development

UMP-Morpholidate: Purine Substitution Fails


While other nucleoside monophosphate morpholidates (e.g., AMP-, CMP-, GMP-morpholidate) share a similar activation strategy, they are not interchangeable with UMP-morpholidate. The resulting sugar-nucleotide product's nucleobase dictates its specificity for downstream glycosyltransferases. For instance, UDP-sugars are primarily used by glycosyltransferases in eukaryotic systems, whereas ADP-sugars are more common in bacterial pathways [1]. Therefore, substituting UMP-morpholidate with AMP-morpholidate would yield an ADP-sugar, which may be recognized with drastically reduced efficiency (as low as 0.1% relative to the natural substrate) by the target mammalian enzyme [2]. This fundamental difference in biological recognition makes procurement of the correct nucleotide morpholidate essential for successful experimental outcomes.

Purine morpholidates (AMP-, GMP-) are substrates for Hint1 phosphoramidase; UMP-morpholidate is not recognized, causing stability differences in enzyme-containing systems.
Purine morpholidates yield GDP-sugars instead of UDP-sugars, altering substrate specificity for glycosyltransferases.
Coupling efficiency under 1H-tetrazole catalysis may differ; direct substitution is not supported by available evidence.

UMP-Morpholidate: Comparison with Analogs


High-Yield UDP-13C6-Glucose Synthesis

In the synthesis of nucleoside diphosphate sugars, UMP-morpholidate, when coupled with a sugar-1-phosphate in the presence of 1H-tetrazole as a catalyst, achieves high yields (76-91%) for products like UDP-galactose. This is a significant improvement over the classic, uncatalyzed Khorana-Moffatt procedure, which typically provides yields of 65-70% for UDP-sugars [1][2]. This catalyzed method demonstrates UMP-morpholidate's compatibility with modern, high-efficiency synthesis protocols.

Synthetic Yield
Reported
98% yield for isolated intermediate
Supports high-yield gram-scale labeled UDP-sugar synthesis
Reported class range 76–91% yields
glycobiology chemoenzymatic synthesis nucleotide chemistry

Glycogen Synthetase Activator Synthesis

A direct comparison of reaction outcomes shows that UMP-morpholidate provides superior yields to CMP-morpholidate in analogous conjugation reactions. Specifically, while a study achieved yields ranging from 35% to 69% for the synthesis of complex UDP-sugar analogues using UMP-morpholidate [1], a separate study using CMP-morpholidate for a similar conjugation with steroid phosphates reported yields between 37% and 55% [2]. The lower end of UMP-morpholidate's yield range is comparable to CMP-morpholidate's average, but its upper range demonstrates a significantly higher synthetic efficiency.

Activator Synthesis
Class-level
Only viable starting material for a glycogen synthetase activator analog
Enables synthesis of uridine-specific UDP-sugar analog
No quantitative activation data reported; source review needed
nucleotide prodrugs phospholipid synthesis comparative synthesis

Chemical RNA Capping Substrate

When comparing yields for the synthesis of important coenzymes, UMP-morpholidate consistently outperforms AMP-morpholidate. A foundational study established that nucleoside diphosphates, including UDP-sugars synthesized from UMP-morpholidate, can be obtained in uniformly satisfactory yields of 65-70% [1]. In contrast, a more recent synthesis of 2-ethynyl-AMP-morpholidate, a simpler derivative, reported a yield of only 57% [2]. This indicates that UMP-morpholidate-based reactions can provide higher yields for complex products than AMP-morpholidate provides for simpler derivatives.

RNA Capping
Reported
Claimed as leaving group in chemical capping method (US patent)
Supports non-enzymatic RNA capping approach
Quantitative efficiency not disclosed
coenzyme synthesis NAD+ biocatalysis

Hint1 Hydrolysis Resistance

Products synthesized from UMP-morpholidate, such as UDP-2-deoxy sugars, demonstrate significantly faster hydrolysis rates under mildly acidic conditions (pH 4) compared to their natural UDP-sugar counterparts [1]. While this is a property of the final sugar-nucleotide product, it is a direct consequence of using UMP-morpholidate to install the modified sugar. This characteristic is a functional advantage for designing acid-labile probes or inhibitors, as it allows for controlled, environment-dependent activation or deactivation.

Hint1 Resistance
Class-level
Not a substrate for Hint1; purine morpholidates are hydrolyzed
Reduced risk of enzymatic degradation in biological assays
Direct kinetic data not available
chemical biology enzyme inhibitor metabolic probe

UMP-Morpholidate: Research & Industrial Applications


Isotopically Labeled UDP-Sugar Synthesis

UMP-morpholidate is the critical intermediate for the gram-scale synthesis of uridine diphospho(13C6)glucose from D-(13C6)glucose. The key step involves a 1H-tetrazole-catalyzed coupling of a protected glucosyl-1-phosphate with UMP-morpholidate [1]. This application scenario is vital for producing isotopically labeled internal standards used in LC-MS-based metabolomics to quantify UDP-sugar pools and trace metabolic flux in glycolysis and glycogenesis.

UDP-Sugar Enzyme Activators & Inhibitors

UMP-morpholidate is the reagent of choice for preparing a diverse library of unnatural UDP-sugars (e.g., UDP-2-deoxyglucose, UDP-azido-GalNAc) [2][3]. These modified donors are used to probe the substrate specificity of glycosyltransferases, map enzyme active sites, and produce 'clickable' glycoconjugates. The ability to generate these tools via UMP-morpholidate chemistry enables research into glycoengineering and the development of novel biocatalysts.

Chemical RNA Capping

By utilizing 1H-tetrazole as a catalyst with UMP-morpholidate, researchers can achieve high yields (76-91%) in the synthesis of nucleoside diphosphate sugars like UDP-Galactose [4]. This improved procedure makes the production of these expensive and essential glycobiology reagents more cost-effective and accessible for laboratories studying galactosyltransferase activity, cell surface glycosylation, and glycoprotein synthesis.

Development of Acid-Labile Nucleotide Probes

UMP-morpholidate enables the synthesis of UDP-2-deoxy sugars, which have been shown to hydrolyze much faster than natural UDP-sugars at pH 4 [2]. This property can be leveraged to create pH-sensitive probes for studying glycosyltransferases in acidic cellular compartments, such as the Golgi apparatus or lysosomes, or to design conditionally activated glycosyltransferase inhibitors.

Application
Selection Property
Validation Focus
Isotopically Labeled UDP-Sugar Synthesis
High-efficiency phosphoramidate coupling for labeled sugar production
Coupling yield and isotopic labeling fidelity
UDP-Sugar Enzyme Activator & Inhibitor Synthesis
Access to uridine-specific sugar analogs not obtainable from purine morpholidates
Enzyme activation/inhibition assay validation
Chemical RNA Capping for Research
Non-enzymatic capping reagent enabling modified cap structures
Capping efficiency and cap structure confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UMP-morpholidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.